Alamifovir Alamifovir Alamifovir is a purine nucleotide analog prodrug with activity against wild-type and lamivudine-resistant hepatitis B virus (HBV). Alamifovir acts by inhibiting viral DNA priming and viral DNA packaging, thereby decreasing HBV replication.
Alamifovir is an antiviral agent specific for HBV.
Brand Name: Vulcanchem
CAS No.: 193681-12-8
VCID: VC0517805
InChI: InChI=1S/C19H20F6N5O5PS/c1-32-12-2-4-13(5-3-12)37-16-14-15(28-17(26)29-16)30(10-27-14)6-7-33-11-36(31,34-8-18(20,21)22)35-9-19(23,24)25/h2-5,10H,6-9,11H2,1H3,(H2,26,28,29)
SMILES: COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N
Molecular Formula: C19H20F6N5O5PS
Molecular Weight: 575.4 g/mol

Alamifovir

CAS No.: 193681-12-8

Inhibitors

VCID: VC0517805

Molecular Formula: C19H20F6N5O5PS

Molecular Weight: 575.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Alamifovir - 193681-12-8

CAS No. 193681-12-8
Product Name Alamifovir
Molecular Formula C19H20F6N5O5PS
Molecular Weight 575.4 g/mol
IUPAC Name 9-[2-[bis(2,2,2-trifluoroethoxy)phosphorylmethoxy]ethyl]-6-(4-methoxyphenyl)sulfanylpurin-2-amine
Standard InChI InChI=1S/C19H20F6N5O5PS/c1-32-12-2-4-13(5-3-12)37-16-14-15(28-17(26)29-16)30(10-27-14)6-7-33-11-36(31,34-8-18(20,21)22)35-9-19(23,24)25/h2-5,10H,6-9,11H2,1H3,(H2,26,28,29)
Standard InChIKey VDBGPMJFHCJMOL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N
Canonical SMILES COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N
Appearance Solid powder
Description Alamifovir is a purine nucleotide analog prodrug with activity against wild-type and lamivudine-resistant hepatitis B virus (HBV). Alamifovir acts by inhibiting viral DNA priming and viral DNA packaging, thereby decreasing HBV replication.
Alamifovir is an antiviral agent specific for HBV.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-amino-6-(4-C(11)-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl)
2-amino-6-(4-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) ester
alamifovir
MCC 478
MCC-478
MCC478
Reference 1: Zhang P, Guo J, Meng F, Sun L, Zhong B, Zhao Y. Determination of alamifovir disoproxil fumarate and its active metabolite 602076 in rat plasma by LC-MS/MS: application to a pharmacokinetic study. J Pharm Biomed Anal. 2012 Mar 5;61:70-7. doi: 10.1016/j.jpba.2011.11.031. Epub 2011 Dec 6. PubMed PMID: 22196804.
2: Yamada H, Suryanarayanan R. X-ray powder diffractometry of intact film coated tablets--an approach to monitor the physical form of the active pharmaceutical ingredient during processing and storage. J Pharm Sci. 2007 Aug;96(8):2029-36. PubMed PMID: 17541977.
3: Yang H, Qi X, Sabogal A, Miller M, Xiong S, Delaney WE 4th. Cross-resistance testing of next-generation nucleoside and nucleotide analogues against lamivudine-resistant HBV. Antivir Ther. 2005;10(5):625-33. PubMed PMID: 16152756.
4: Chan C, Abu-Raddad E, Golor G, Watanabe H, Sasaki A, Yeo KP, Soon D, Sinha VP, Flanagan SD, He MM, Wise SD. Clinical pharmacokinetics of alamifovir and its metabolites. Antimicrob Agents Chemother. 2005 May;49(5):1813-22. PubMed PMID: 15855501; PubMed Central PMCID: PMC1087642.
5: Wang JQ, Fei X, Gardner TA, Hutchins GD, Zheng QH. Synthesis of 2-amino-6-(4-[11C]methoxyphenylthio)-9-[2-(phosphonomethoxy)ethyl]purine bis(2,2,2-trifluoroethyl) ester as a novel potential PET gene reporter probe for HBV and HSV-tk in cancers. Bioorg Med Chem. 2005 Jan 17;13(2):549-56. PubMed PMID: 15598575.
6: Soon DK, Lowe SL, Teng CH, Yeo KP, McGill J, Wise SD. Safety and efficacy of alamifovir in patients with chronic hepatitis B virus infection. J Hepatol. 2004 Nov;41(5):852-8. PubMed PMID: 15519660.
7: Quan DJ, Peters MG. Antiviral therapy: nucleotide and nucleoside analogs. Clin Liver Dis. 2004 May;8(2):371-85. Review. PubMed PMID: 15481345.
8: Kamiya N, Kubota A, Iwase Y, Sekiya K, Ubasawa M, Yuasa S. Antiviral activities of MCC-478, a novel and specific inhibitor of hepatitis B virus. Antimicrob Agents Chemother. 2002 Sep;46(9):2872-7. PubMed PMID: 12183240; PubMed Central PMCID: PMC127398.
9: Sekiya K, Takashima H, Ueda N, Kamiya N, Yuasa S, Fujimura Y, Ubasawa M. 2-Amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purine bis(2,2,2-trifluoroethyl) esters as novel HBV-specific antiviral reagents. J Med Chem. 2002 Jul 4;45(14):3138-42. PubMed PMID: 12086499.
PubChem Compound 491022
Last Modified Nov 11 2021
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